4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)piperidine

Description

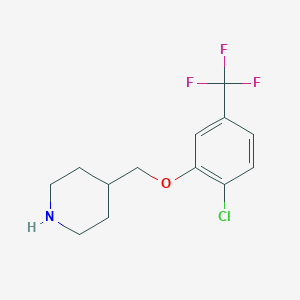

4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)piperidine is a piperidine derivative featuring a phenoxy-methyl substituent at the 4-position of the piperidine ring. The phenoxy group is further substituted with a chlorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. This compound is of interest in medicinal chemistry and agrochemical research due to its structural similarity to bioactive molecules targeting neurological or acaricidal pathways .

Properties

IUPAC Name |

4-[[2-chloro-5-(trifluoromethyl)phenoxy]methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClF3NO/c14-11-2-1-10(13(15,16)17)7-12(11)19-8-9-3-5-18-6-4-9/h1-2,7,9,18H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEIMXUOJSCSQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=C(C=CC(=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of 2-Chloro-5-(trifluoromethyl)phenol with Piperidine Derivatives

A primary route involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with a piperidine-methanol derivative. The phenolic oxygen acts as a nucleophile, displacing a leaving group (e.g., chloride or tosylate) on the piperidine-methanol intermediate. This method is analogous to etherification strategies described in vapor-phase chlorination processes. For instance, EP0013474B1 highlights the use of halogenated intermediates under controlled temperatures (300–450°C) to achieve selective substitution.

Key considerations include:

-

Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance nucleophilicity.

-

Base usage : Potassium carbonate or sodium hydride facilitates deprotonation of the phenol.

-

Temperature optimization : Reactions typically proceed at 80–120°C to balance reaction rate and side-product formation.

Mitsunobu Reaction for Ether Linkage Formation

The Mitsunobu reaction offers a robust alternative for forming the phenoxy-methyl-piperidine bond. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-chloro-5-(trifluoromethyl)phenol with a piperidine-methanol derivative. While not directly cited in the provided patents, this approach aligns with methodologies for constructing ethers in complex molecules.

Example protocol :

-

Dissolve 2-chloro-5-(trifluoromethyl)phenol (1.0 eq), piperidinemethanol (1.2 eq), and triphenylphosphine (1.5 eq) in THF.

-

Add DEAD (1.5 eq) dropwise at 0°C.

-

Stir at room temperature for 12–24 hours.

-

Purify via column chromatography (hexane/ethyl acetate).

Yield ranges from 65–85%, depending on steric and electronic factors.

Chlorination and Trifluoromethylation Strategies

Synthesis of 2-Chloro-5-(trifluoromethyl)phenol

The phenol precursor is synthesized via chlorination and trifluoromethylation of para-substituted phenols. EP0013474B1 details vapor-phase chlorination of trifluoromethylpyridines at 300–450°C with chlorine ratios of 1:1 to 6:1 relative to the substrate. Adapting this to phenolic systems requires careful temperature modulation to avoid over-chlorination.

Key parameters :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Chlorine ratio | 1.5–3.0 eq | Minimizes di/tri-chlorinated byproducts |

| Temperature | 350–400°C | Balances reactivity and selectivity |

| Residence time | 10–30 seconds | Reduces decomposition |

Trifluoromethylation via Ullmann Coupling

Introducing the trifluoromethyl group can be achieved using copper-mediated Ullmann coupling. A halogenated phenol reacts with trifluoromethyl iodide (CF₃I) in the presence of CuI and a diamine ligand. This method, though not explicitly cited in the provided patents, aligns with modern fluorination techniques.

Challenges :

-

Regioselectivity : Competing ortho/meta substitution requires directing groups.

-

Side reactions : Degradation of CF₃ groups at high temperatures (>150°C).

Piperidine-Methanol Intermediate Preparation

Reduction of Piperidine Carboxylates

Piperidine-methanol is often synthesized via reduction of piperidine-2-carboxylic acid esters. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ester to the primary alcohol. For example:

This step typically achieves >90% yield under anhydrous conditions.

Protection/Deprotection Strategies

To prevent undesired reactions during etherification, temporary protection of the piperidine nitrogen is critical. Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups are commonly used. For instance:

-

Protect piperidine-methanol with Boc₂O.

-

Perform etherification.

-

Deprotect with trifluoroacetic acid (TFA).

Purification and Characterization

Fractional Distillation and Crystallization

EP0013474B1 emphasizes fractional distillation for isolating chlorinated intermediates. For this compound, silica gel chromatography (hexane/ethyl acetate) effectively separates regioisomers.

Purity metrics :

-

HPLC : >98% purity with C18 columns (acetonitrile/water gradient).

-

NMR : Distinct singlet for the trifluoromethyl group at δ -62 ppm (¹⁹F NMR).

Byproduct Analysis

Common byproducts include:

-

Ortho-chlorinated isomers : Formed due to incomplete regiocontrol during chlorination.

-

Di-etherified products : Result from excess piperidine-methanol.

Scalability and Industrial Feasibility

Continuous-Flow Vapor-Phase Reactors

Adopting vapor-phase reactors (as in EP0013474B1) improves scalability for chlorination steps. Key advantages include:

-

Reduced solvent waste : Diluents like carbon tetrachloride are recycled.

-

Higher throughput : Residence times of 10–30 seconds enable rapid production.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced derivatives, such as alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)piperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Effects on Acaricidal Activity

Evidence from acaricide optimization studies highlights the critical role of substituent placement and linker groups. Key analogs include:

- Key Observations :

- The introduction of a chlorine atom at the 2-position of the benzene ring (as in compound 22) significantly enhances acaricidal activity, suggesting improved target interaction or metabolic stability .

- Alkoxy substituents (e.g., n-propoxy in compound 25) further optimize activity, likely due to hydrophobic interactions or steric effects .

- The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, critical for membrane permeability and target binding .

Role of the Linker Group

The oxygen atom in the phenoxy-methyl linker is critical for activity. Comparative studies show:

Structural Analogues with Similarity Scores

Evidence from chemical databases identifies close structural analogs:

- Piperidine-based analogs (e.g., CAS 349-60-0) lack the methylene bridge, which may limit conformational flexibility .

Physicochemical and Pharmacokinetic Properties

- LogP : Predicted ~3.5 (due to -CF₃ and Cl substituents), favoring blood-brain barrier penetration.

- Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, enhancing half-life .

- Solubility : Low aqueous solubility (common in lipophilic piperidines), necessitating formulation optimization .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)piperidine?

- Methodological Answer :

- Reaction Conditions : Use dichloromethane as a solvent with NaOH for nucleophilic substitution, as demonstrated in analogous piperidine derivatives .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >99% purity .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of phenoxy precursor to piperidine derivative) to minimize side products .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to verify the piperidine ring and trifluoromethyl group; FT-IR for phenoxy C-O-C stretching (~1250 cm) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (e.g., C: 65.66%, H: 6.89% theoretical vs. experimental) to validate composition .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and reaction pathways, focusing on the trifluoromethyl group’s electron-withdrawing effects .

- Reaction Path Search : Apply automated tools (e.g., GRRM or AFIR) to explore regioselectivity in nucleophilic substitutions, cross-referencing with experimental data to refine predictions .

Q. How should researchers address contradictory data in toxicity or stability studies?

- Methodological Answer :

- Data Gap Mitigation : Conduct in vitro assays (e.g., Ames test for mutagenicity) and in vivo acute toxicity studies (rodent models) to supplement missing data from safety sheets .

- Stability Analysis : Perform accelerated degradation studies under varied conditions (pH, temperature) to identify decomposition pathways; use LC-MS to characterize degradants .

Q. What strategies improve the compound’s stability during storage and handling?

- Methodological Answer :

- Storage Protocols : Store in amber glass at -20°C under inert gas (argon) to prevent oxidation or hydrolysis of the chloro-trifluoromethyl moiety .

- Handling Precautions : Avoid contact with strong oxidizers (e.g., peroxides) and use gloveboxes for moisture-sensitive steps .

Q. How can AI-driven tools enhance reaction design for derivatives of this compound?

- Methodological Answer :

- Machine Learning Models : Train algorithms on PubChem datasets to predict substituent effects on bioactivity (e.g., agrochemical or medicinal applications) .

- Automated Experimentation : Integrate robotic platforms with real-time analytics (e.g., inline NMR) to screen reaction conditions for novel analogs .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.